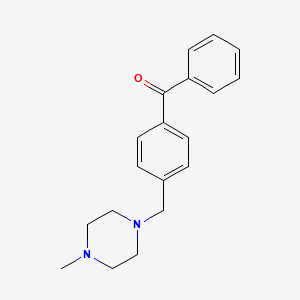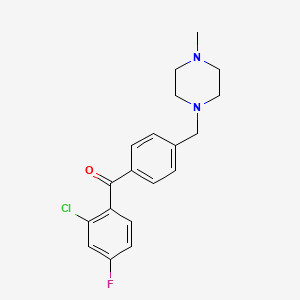
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone (2CFBP) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless and odorless crystalline solid that is used in a variety of laboratory experiments, including organic synthesis and chromatography. 2CFBP is also known as 2-chloro-4-fluoro-3'-methylbenzophenone, 2-chloro-4-fluoro-3'-methoxybenzophenone, and 2-chloro-4-fluoro-3'-methoxybenzophenone.
Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
A study synthesized benzophenones with pyridine nucleus and evaluated their antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with fluoro and chloro groups demonstrated significant activity by activating caspase-activated DNase, leading to DNA fragmentation and apoptosis in cancer cells (Al‐Ghorbani et al., 2016).
Synthesis and Properties for Proton Exchange Membranes
A study focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes. These derivatives were created using a nickel-catalyzed coupling polymerization process and exhibited high thermal stability and proton conductivity, making them potentially useful in fuel cell applications (Ghassemi & Mcgrath, 2004).
Applications in Tumor Growth Inhibition
Research on novel benzophenone analogs revealed their significant role in tumor growth inhibition by targeting angiogenesis and apoptosis. The study found that these analogs, when modified with methyl, chloro, and fluoro groups, showed potent cytotoxic and anti-proliferative effects against various cancer cell lines (Mohammed & Khanum, 2018).
Degradation and Environmental Impact
Research on benzophenone-3 degradation in aquatic solutions by ozonation explored its kinetics and intermediates. The study is significant for understanding the environmental impact and removal efficiency of benzophenones in water treatment processes (Guo et al., 2016).
Controlled-Release Characteristics
Another study synthesized organopolyphosphazenes incorporating benzophenone derivatives for controlled drug release. These polymers showed promising characteristics for sustained drug delivery, underlining their potential in pharmaceutical applications (Gudasi et al., 2007).
Oxidation and Water Treatment
Investigations into the oxidation of benzophenone-3 by potassium permanganate in aqueous solution provided insights into degradation products, reaction pathways, and toxicity assessment. This research is crucial for evaluating water treatment methods and the environmental safety of benzophenone derivatives (Cao et al., 2021).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBGPQYZPGKGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643214 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-70-2 |
Source


|
| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)







![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)


